molecular formula C3BrCl2NS B6227150 5-Bromo-2,4-dichloro-1,3-thiazole CAS No. 533886-41-8

5-Bromo-2,4-dichloro-1,3-thiazole

Cat. No. B6227150
CAS RN: 533886-41-8
M. Wt: 232.91 g/mol
InChI Key: VXWJHQWLNFDPAC-UHFFFAOYSA-N
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Description

5-bromo-2,4-dichloro-1,3-thiazole is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit diverse biological activities .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, brominated intermediates were condensed with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in dichloromethane at room temperature, and subsequent addition of pyridine led to the desired ortho-halogenated N-aryliminodithiazoles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including this compound, exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazoles is complex and can vary depending on the specific compound and biological system. For example, some thiazoles may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Future Directions

Thiazoles, including 5-bromo-2,4-dichloro-1,3-thiazole, have been the subject of extensive research due to their diverse biological activities . Future research directions may include the design and development of different thiazole derivatives to act as potent drug molecules with lesser side effects .

properties

IUPAC Name

5-bromo-2,4-dichloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrCl2NS/c4-1-2(5)7-3(6)8-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWJHQWLNFDPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrCl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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